![molecular formula C9H9ClIN3 B2572193 6-chloro-3-iodo-1-isopropyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1643499-67-5](/img/structure/B2572193.png)
6-chloro-3-iodo-1-isopropyl-1H-pyrazolo[4,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-chloro-3-iodo-1-isopropyl-1H-pyrazolo[4,3-c]pyridine” is a chemical with the linear formula C9H9ClIN3 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C9H9ClIN3/c1-5(2)14-7-3-8(10)12-4-6(7)9(11)13-14/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
The physical form of “this compound” is a pale-yellow to yellow-brown solid . Its molecular weight is 321.55 .Scientific Research Applications
Synthesis and Functionalization
- Sonogashira-Type Reactions : 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes were used as precursors in Sonogashira-type cross-coupling reactions, leading to the synthesis of 1-phenylpyrazolo[4,3-c]pyridines. This process involved various alkynes, highlighting a methodology for creating diverse pyrazolo[4,3-c]pyridine derivatives (Vilkauskaitė, Šačkus, & Holzer, 2011).
Antiproliferative Activity
- Cancer Cell Line Impact : A study synthesized a library of tetrasubstituted 2H-pyrazolo[4,3-c]pyridines and evaluated their antiproliferative activity against various cancer cell lines. The most potent compounds showed low micromolar GI50 values, indicating significant antiproliferative effects (Razmienė et al., 2021).
Optical and Electronic Properties
- Structural and Optical Characteristics : Research on pyridine derivatives, including pyrazolo[4,3-b]pyridine, reported their structural, optical, and diode characteristics. These findings have implications for their potential use in optoelectronic applications (Zedan, El-Taweel, & El-Menyawy, 2020).
Corrosion Inhibition
- Mild Steel Corrosion Inhibitors : A study on pyrazolopyridine derivatives evaluated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This highlights their potential application in protecting industrial materials (Dandia, Gupta, Singh, & Quraishi, 2013).
Biomedical Applications
- Diverse Biomedical Uses : Pyrazolo[3,4-b]pyridines, a related group of compounds, have been extensively studied for their biomedical applications. Over 300,000 such compounds have been described, covering a wide range of therapeutic and diagnostic applications (Donaire-Arias et al., 2022).
Catalysis and Synthesis
- Catalyzed Multicomponent Reactions : Molecular iodine catalyzed one-pot multicomponent reactions have been reported for the synthesis of pyrazolo[4,3-e]pyridin-6(7H)-ones, demonstrating the utility of this class of compounds in facilitating complex chemical transformations (Pal et al., 2013).
Coordination Chemistry
- Ligand Chemistry : Pyrazolo[4,3-b]pyridines and related compounds have been explored as ligands in coordination chemistry. Their applications include luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
Safety and Hazards
Properties
IUPAC Name |
6-chloro-3-iodo-1-propan-2-ylpyrazolo[4,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClIN3/c1-5(2)14-7-3-8(10)12-4-6(7)9(11)13-14/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMQCMBHQZOCHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC(=NC=C2C(=N1)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
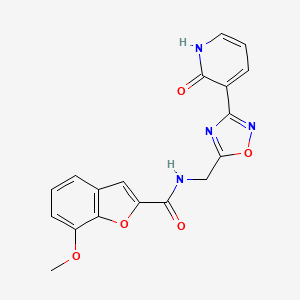

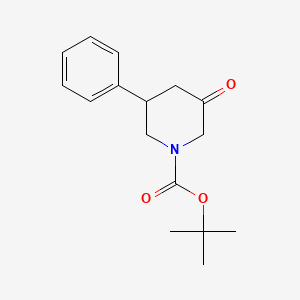
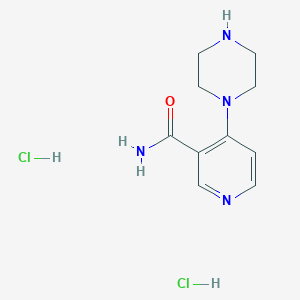
![N-(3-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2572117.png)
![2-methyl-8-nitro-3-(2-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2572119.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2572123.png)
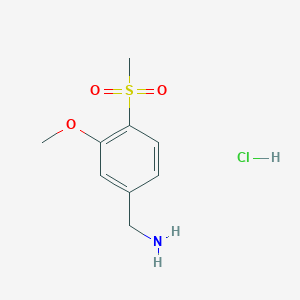
![Ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2572125.png)
![N'-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2572128.png)
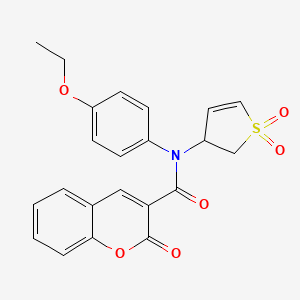
![N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2572131.png)

